molecular formula C10H8F12O3 B12085935 2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12085935
M. Wt: 404.15 g/mol
InChI Key: STRXEMKNFKTMOR-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of heptafluorobutyl alcohol with pentafluoropentyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.

    Reduction: The compound can be reduced to form less fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various fluorinated derivatives.

    Hydrolysis: Heptafluorobutyl alcohol and pentafluoropentyl alcohol.

    Reduction: Partially fluorinated alcohols.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Industry: Applied in the production of specialty polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with various molecular targets. The fluorine atoms increase the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect protein function, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate stands out due to its specific combination of heptafluorobutyl and pentafluoropentyl groups, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.

Properties

Molecular Formula

C10H8F12O3

Molecular Weight

404.15 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C10H8F12O3/c11-6(12,9(17,18)19)2-1-3-24-5(23)25-4-7(13,14)8(15,16)10(20,21)22/h1-4H2

InChI Key

STRXEMKNFKTMOR-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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